![molecular formula C7H10OS B14594058 2-[(Propan-2-yl)sulfanyl]furan CAS No. 60755-06-8](/img/structure/B14594058.png)
2-[(Propan-2-yl)sulfanyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2-[(1-methylethyl)thio]- is an organic compound with the molecular formula C8H12OS and a molecular weight of 156.245. It is also known by other names such as isopropyl furfuryl sulfide and furfuryl isopropyl sulfide . This compound is characterized by a furan ring substituted with a 2-[(1-methylethyl)thio] group, making it a member of the heterocyclic aromatic series.
Preparation Methods
The synthesis of Furan, 2-[(1-methylethyl)thio]- typically involves the reaction of furfuryl chloride with isopropyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the isopropylthio group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Furan, 2-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Scientific Research Applications
Furan, 2-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Furan, 2-[(1-methylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Furan, 2-[(1-methylethyl)thio]- can be compared with other similar compounds such as:
Furan, 2-[(methylthio)methyl]-: This compound has a similar structure but with a methylthio group instead of an isopropylthio group.
Furan, 2-[(ethylthio)methyl]-: This compound has an ethylthio group instead of an isopropylthio group.
Furan, 2-[(butylthio)methyl]-: This compound has a butylthio group instead of an isopropylthio group.
The uniqueness of Furan, 2-[(1-methylethyl)thio]- lies in its specific substituent group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
60755-06-8 |
|---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylfuran |
InChI |
InChI=1S/C7H10OS/c1-6(2)9-7-4-3-5-8-7/h3-6H,1-2H3 |
InChI Key |
YKJPHZPEXSFDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)
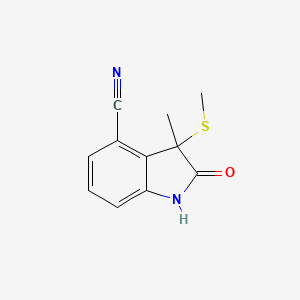
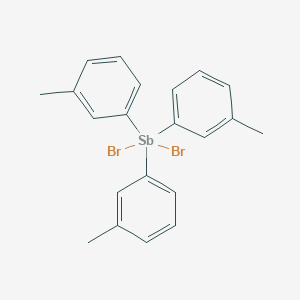
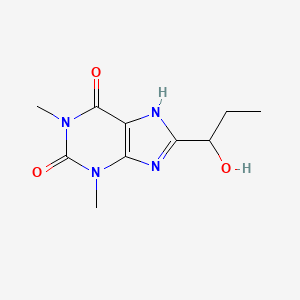
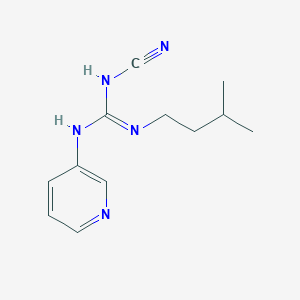
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
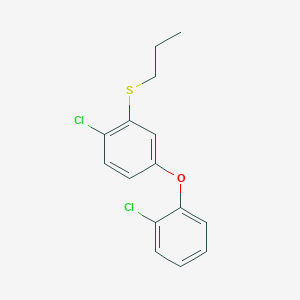
![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
